1-(5-Methoxy-2-nitrobenzyl)piperazine
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(5-methyl-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
KUGXQYXOGWRHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
N-Arylation and N-Alkylation Routes
One classical approach involves the reaction of piperazine with substituted benzyl halides or nitro-substituted aromatic compounds. For example, 1-(4-methoxyphenyl)piperazine can be reacted with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, which is structurally related to the target compound. This method typically uses:
- A polar aprotic solvent such as N,N-dimethylformamide (DMF)
- Potassium carbonate as a base to facilitate nucleophilic substitution
- Reflux conditions at approximately 110°C for 24 hours
After reaction completion, the product is extracted with organic solvents (e.g., trichloromethane), dried, and recrystallized from solvents like 1,4-dioxane to achieve purity.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are widely employed for synthesizing piperazine derivatives with nitro-substituted aromatic rings. This involves:
- Reacting piperazine or its derivatives with aryl halides containing electron-withdrawing groups (e.g., nitro groups)
- Using bases such as sodium carbonate or potassium carbonate to deprotonate the piperazine nitrogen and enhance nucleophilicity
- Employing solvents such as toluene, DMF, or tetrahydrofuran (THF)
- Heating under reflux for extended periods (up to 24 hours) to ensure full conversion
For example, piperazine reacts with 2-nitro-5-halopyridine derivatives to form intermediates that can be further modified.
Alkylation Using Benzyl Halides
The target compound can be synthesized by alkylation of piperazine with 5-methoxy-2-nitrobenzyl bromide or chloride. This method involves:
- Using a base such as potassium carbonate or sodium hydride to deprotonate piperazine
- Employing polar aprotic solvents like DMF or acetonitrile
- Stirring the reaction mixture at temperatures ranging from room temperature to reflux (50–100°C) for several hours (5–48 hours)
- Purification by column chromatography or recrystallization to obtain high purity products
Reduction and Functional Group Transformations
In some synthetic schemes, nitro groups on the aromatic ring are reduced to amines after initial alkylation. This can be achieved by:
- Catalytic hydrogenation or chemical reduction using tin(II) chloride
- Reaction conditions typically involve mild temperatures and aqueous or organic solvents
- Subsequent purification steps include washing, extraction, and recrystallization
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of 1-[(5-methyl-2-aminophenyl)methyl]piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Reduction: Formation of 1-[(5-methyl-2-aminophenyl)methyl]piperazine.
Scientific Research Applications
1-[(5-methyl-2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-2-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also enhance the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Methoxy Groups : The 2-nitro group in 6a increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the 5-methoxy group in the target compound .
- Chlorine Substitution : 3,4-Dichloro derivatives (e.g., 6g) exhibit improved cytotoxicity due to increased halogen bonding with biological targets .
Trends :
Cytotoxicity and Anticancer Activity
- 1-(3,4-Dichlorobenzyl)piperazine (6g) : IC₅₀ values of 5–10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer lines .
- 1-(4-Substitutedbenzoyl)piperazines (5a–g) : Demonstrated time-dependent cytotoxicity, with 5a showing 90% growth inhibition in MCF7 cells at 10 µM .
- Target Compound : Expected moderate activity (IC₅₀ ~20–50 µM) based on methoxy/nitro balance, which may reduce membrane permeability compared to chloro analogs .
Serotonin Receptor Modulation
- 1-(5-Chloro-2-methoxyphenyl)piperazine : Binds 5-HT₁A/1B receptors (Kᵢ: 10–50 nM), inducing hypotension and bradycardia in vivo .
- 1-(2-Methoxyphenyl)piperazines : Exhibit dopamine D₂ receptor affinity (Kᵢ: 100–200 nM) .
Structure-Activity Relationships (SAR)
- Nitro Group Position : 2-Nitro substitution (as in 6a) enhances cytotoxicity but reduces metabolic stability due to susceptibility to reduction .
- Methoxy Groups : 5-Methoxy substitution (target compound) may improve solubility but reduce receptor binding affinity compared to chloro derivatives .
- Piperazine Core Modifications : Thiadiazole or benzoyl substitutions (e.g., 6a, 5a–g) significantly enhance anticancer activity by promoting DNA intercalation or tubulin binding .
Physicochemical and Spectral Properties
*Predicted based on ; †Estimated.
Q & A
Basic: What are the common synthetic routes for 1-(5-Methoxy-2-nitrobenzyl)piperazine?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A general approach includes:
- Step 1 : Alkylation of piperazine with a nitro-aromatic benzyl halide (e.g., 5-methoxy-2-nitrobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine scaffold .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
- Key variables : Solvent choice (DMF or acetonitrile), reaction time (6–12 hours), and temperature (room temperature to reflux) significantly impact yield.
Basic: How is this compound characterized structurally?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl-piperazine linkage via signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 320–340) validate the molecular formula .
- X-ray crystallography : For crystal structure determination, thermal stability analysis (TGA/DSC) reveals decomposition temperatures (~200–250°C), critical for storage and handling .
Basic: What is the pharmacological significance of this compound?
Piperazine derivatives are recognized for their versatility in drug discovery. The 5-methoxy-2-nitrobenzyl group may enhance binding to biological targets (e.g., neurotransmitter receptors or enzymes) due to electron-withdrawing nitro and electron-donating methoxy moieties. Preclinical studies suggest potential in CNS disorders or antimicrobial applications .
Advanced: How can researchers optimize synthesis yields of this compound?
- Reaction optimization : Use propargyl bromide or similar alkylating agents in DMF with K₂CO₃ to improve nucleophilic substitution efficiency .
- Catalyst screening : Copper sulfate/sodium ascorbate in click chemistry reactions (e.g., triazole formation) increases regioselectivity .
- Purification : Gradient elution (ethyl acetate/hexane 1:8 to 1:2) minimizes byproduct co-elution. Yield improvements from 70% to >90% are achievable with strict stoichiometric control .
Advanced: How to address contradictions in reported biological activity data?
Example: Modified derivatives may show reduced activity despite low toxicity (e.g., β-cyclodextran conjugates). Resolve via:
- Dose-response assays : Confirm whether activity loss is due to steric hindrance or altered pharmacokinetics .
- Structural analogs : Compare with unmodified piperazines to isolate the impact of substituents (e.g., nitro vs. methoxy positioning) .
Advanced: What structural modifications enhance target selectivity?
- Nitro group reduction : Convert the nitro to an amine (–NH₂) to alter electron density and hydrogen-bonding capacity .
- Heterocyclic appendages : Attach triazole or pyrimidine rings via click chemistry to improve binding to enzymes (e.g., kinase inhibitors) .
- Comparative SAR : Replace methoxy with halogen (e.g., Cl) to evaluate hydrophobic interactions in receptor pockets .
Advanced: How can computational modeling guide its therapeutic potential?
- Molecular docking : Use AutoDock Vina to predict binding affinities for serotonin receptors (5-HT) or bacterial enzymes (e.g., leishmanial trypanothione reductase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
Advanced: What are the stability challenges in long-term storage?
- Degradation pathways : Nitro group reduction under light or moisture can form inactive amines. Store in amber vials at –20°C under inert gas .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., methoxybenzyl alcohol) .
Advanced: How to design SAR studies for this compound?
- Core modifications : Synthesize analogs with varied benzyl substituents (e.g., 3-nitro vs. 5-nitro) to map electronic effects .
- Piperazine ring expansion : Test azepane or homopiperazine derivatives to assess ring size impact on bioavailability .
- Pharmacophore mapping : Overlay active/inactive analogs in MOE to identify critical hydrogen-bond acceptors (e.g., nitro group) .
Advanced: How to validate analytical methods for purity assessment?
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; validate linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂) to confirm method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
